molecular formula C5H11NO B147659 Trimethylacetamide CAS No. 754-10-9

Trimethylacetamide

Cat. No. B147659
CAS RN: 754-10-9
M. Wt: 101.15 g/mol
InChI Key: XIPFMBOWZXULIA-UHFFFAOYSA-N
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Description

Trimethylacetamide is a chemical compound that is related to acetamide derivatives. It is structurally similar to other acetamides but with trimethyl groups attached, which can influence its physical and chemical properties. The compound is of interest in various chemical reactions and has been studied in different contexts, including its role in silylation reactions, its structural characteristics in condensed phases, and its involvement in the synthesis of complex molecules.

Synthesis Analysis

The synthesis of trimethylacetamide derivatives has been explored in several studies. For instance, bis(trimethylsilyl)acetamide has been used as a highly reactive silyl donor in silyl-proton exchange reactions, which proceed rapidly and quantitatively under mild conditions. This compound has been applied in the preparative silylation of various functional groups, including amides, ureas, and amino acids, as well as in the protection of sensitive groups and the preparation of reactive intermediates . Additionally, trimethylacetamide derivatives have been synthesized from acid chlorides and N-[(trimethylsilyl)methyl]amine, with their structures being analyzed by X-ray crystallography .

Molecular Structure Analysis

The molecular structure of trimethylacetamide and its derivatives has been a subject of interest in several studies. For example, the structure of trimethylacetic acid, a closely related compound, has been investigated using dielectric studies and X-ray crystallography, revealing that the crystal is composed of nonpolar dimer units . The molecular conformation of various trimethylacetamide derivatives has been compared, showing similarities and slight differences in bond parameters .

Chemical Reactions Analysis

Trimethylacetamide participates in various chemical reactions. Polynuclear nickel trimethylacetates have been synthesized, and their structures have been determined by X-ray crystallography. These compounds have shown high solubility in low-polarity organic solvents and have been used to form heterospin compounds with stable organic radicals . Additionally, trimethylacetamide derivatives have been involved in the synthesis of peptides, serving as a thiol-protecting group that is stable under acidic and alkaline conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of trimethylacetamide derivatives have been studied through various methods. Dielectric studies have provided insights into the electric properties of trimethylacetic acid in liquid and solid states . Spectroscopic techniques, combined with quantum chemical predictions, have been used to study the hydrogen bonding interactions in the dimers and trimers of trans-N-methylacetamide, a model for peptide interactions . Quantum chemical calculations and FTIR spectra have been obtained to study the self-association of certain trimethylacetamide derivatives in the gas phase and in solutions .

Scientific Research Applications

1. Stereolithographic 3D Printing in Pharmaceutical Applications

Trimethylacetamide has been researched in the context of stereolithographic (SLA) 3D printing for fabricating drug-loaded tablets with modified-release characteristics. This technology allows the creation of oral dosage forms with specific extended-release profiles, which could revolutionize the manufacturing of pharmaceutical products (Wang, Goyanes, Gaisford, & Basit, 2016).

2. Treatment of Metabolic Disorders

Research has suggested the use of certain archaeal species in treating metabolic disorders related to Trimethylamine (TMA) production, such as trimethylaminuria and cardiovascular disease. This approach involves reducing TMA formation in the gut (Brugère et al., 2014).

3. Biomarkers for Therapeutic Response in Depression

Trimethylacetamide-related metabolites have been studied as potential biomarkers for therapeutic response in depression. This research focuses on how these metabolites can facilitate the diagnosis of depression and evaluate the efficacy of certain treatments (Liu et al., 2015).

4. In Vivo Magnetic Resonance in Neurodegeneration

Trimethylacetamide has been utilized in studies involving in vivo magnetic resonance to assess neurodegeneration in rats. This research provides insights into neurodegeneration and potential biomarkers for therapeutic response (Baciak, Gasparova, Liptaj, & Juránek, 2017).

5. Mechanism-Based Inhibitors in Cardiovascular Health

Studies have focused on developing non-lethal inhibitors to reduce trimethylamine N-oxide (TMAO) production, a metabolite related to cardiovascular health. This approach could lead to novel treatments for cardiovascular diseases (Roberts et al., 2018).

6. Synthesis and Identification in Pharmaceutical Chemistry

Research has been conducted on the synthesis and identification of new derivatives of drugs involving Trimethylacetamide. This work contributes to the development of new pharmaceutical compounds (Thamer, Dhahir, Al-Sahib, & Kattom, 2013).

7. Role in Stroke and Cardiovascular Diseases

Trimethylacetamide-related compounds have been studied for their role in stroke and cardiovascular diseases. This includes examining the potential of TMAO as a biomarker and target in stroke prevention (Nam, 2019).

Safety And Hazards

Trimethylacetamide is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and it should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H11NO/c1-5(2,3)4(6)7/h1-3H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPFMBOWZXULIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061072
Record name Propanamide, 2,2-dimethyl-
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Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Pivalamide

CAS RN

754-10-9
Record name 2,2-Dimethylpropanamide
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Record name Trimethylacetamide
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Record name Propanamide, 2,2-dimethyl-
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Record name TRIMETHYLACETAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
355
Citations
BT Gowda, I Svoboda, H Fuess - Acta Crystallographica Section E …, 2007 - scripts.iucr.org
The title compound, C13H19NO, crystallizes with four molecules in the asymmetric unit. Its molecular conformation is similar to those of N-(2,6-dimethylphenyl)acetamide, 2,2,2-trimethyl-…
Number of citations: 3 scripts.iucr.org
BT Gowda, S Foro, BP Sowmya… - … Section E: Structure …, 2008 - scripts.iucr.org
In the crystal structure of the title compound (N4CPSTMAA), C11H14ClNO3S, the conformations of the N—H and C=O bonds in the amide group are anti to each other, similar to those …
Number of citations: 2 scripts.iucr.org
MP Laurent, JC Tewksbury… - Inorganic …, 1980 - ACS Publications
The nature of the dichloroplatinum trimethylacetamide blue (form III) is discussed, in conjunction with results for the analogous “platinblau” and for cfr-diammineplatinum-pyridone blue. …
Number of citations: 22 pubs.acs.org
BT Gowda, S Foro, H Fuess - Acta Crystallographica Section E …, 2007 - scripts.iucr.org
The conformation of the N—H bond in the title compound (23DCPTMA), C11H13Cl2NO, is syn to both the 2-chloro and the 3-chloro groups, similar to that in N-(2,3-dichlorophenyl)…
Number of citations: 2 scripts.iucr.org
DB Brown, MB Robin, RD Burbank - Journal of the American …, 1968 - ACS Publications
postulated a follow-up hydroxylation in the prolonged coulometric oxidation of catechol in sulfuric acid.3 The exact pathways of Page 1 5621 We have found similar hydroxylations in the …
Number of citations: 33 pubs.acs.org
EM Kosower, G Borz, I Goldberg… - ChemPhysChem, 2014 - Wiley Online Library
The simplest (minimal) peptide model is HCONHCH 3 . An increase in the π‐helix content with increased substitution in the acyl portion suggested the examination of N‐methyl‐…
BT Gowda, I Svoboda, H Fuess - Acta Crystallographica Section E …, 2007 - scripts.iucr.org
The conformation of the N—H bond in the structure of the title compound, C11H14ClNO, is syn to the ortho-chloro substituent, similar to that in 2,2,2-trimethyl-N-(2-methylphenyl)…
Number of citations: 4 scripts.iucr.org
BT Gowda, J Kožíšek, M Tokarčík… - … Section E: Structure …, 2007 - scripts.iucr.org
(IUCr) N-(3,5-Dichlorophenyl)-2,2,2-trimethylacetamide … Comparison of the bond parameters of 35DCPTMA with those of other amides, namely, N-(phenyl)-2,2,2 …
Number of citations: 2 scripts.iucr.org
BT Gowda, S Foro, H Fuess - Acta Crystallographica Section E …, 2007 - scripts.iucr.org
The structure of the title compound, C11H14ClNO, is closely related to the ring-unsubstituted 2,2,2-trimethyl-N-phenylacetamide and 2,2,2-trimethyl-N-(4-methylphenyl)acetamide with …
Number of citations: 4 scripts.iucr.org
BT Gowda, S Foro, PG Nirmala… - … Section E: Structure …, 2008 - scripts.iucr.org
The conformations of the N—H and C=O bonds in the SO2—NH—CO—C group of the title compound (N4BPSTMAA), C11H14BrNO3S, are trans to each other, similar to what is …
Number of citations: 12 scripts.iucr.org

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